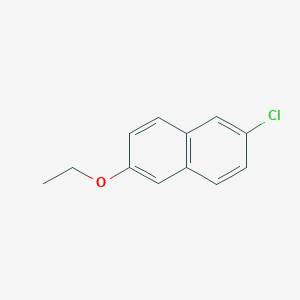

2-Chloro-6-ethoxynaphthalene

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Science

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block for a wide array of chemical derivatives. tandfonline.com Its fused ring system endows it with unique electronic and structural properties, making its derivatives valuable in diverse fields. In organic synthesis, naphthalenes are precursors to numerous pharmaceuticals, dyes, and pigments. rsc.org For instance, substituted naphthalenes are key components in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other medicinally important molecules.

In the realm of materials science, naphthalene derivatives are integral to the development of advanced materials. Their rigid and planar structure is conducive to the formation of liquid crystals, which are essential for display technologies. tandfonline.com The incorporation of a 2,6-disubstituted naphthalene core, for example, has been shown to enhance the nematic and smectic C phases in liquid crystalline materials. tandfonline.com Furthermore, the fluorescent properties of some naphthalene derivatives make them suitable for use as probes in biological imaging and as components in organic light-emitting diodes (OLEDs). nih.govnih.gov

Strategic Importance of Halogen and Ether Substituents in Aromatic Systems for Chemical Design

The introduction of halogen and ether (specifically, ethoxy) groups onto an aromatic system like naphthalene is a strategic decision in chemical design, as these substituents profoundly influence the molecule's reactivity and physical properties.

The ethoxy group (-OCH2CH3) is an electron-donating group through resonance, increasing the electron density of the naphthalene ring system. This activation makes the ring more susceptible to electrophilic aromatic substitution. The ethoxy group primarily directs incoming electrophiles to the ortho and para positions relative to itself. In the case of 2-ethoxynaphthalene (B165321), this would favor substitution at the 1- and 3-positions, as well as the 6- and 7-positions on the adjacent ring.

The combination of both a chloro and an ethoxy group on the naphthalene scaffold, as in 2-Chloro-6-ethoxynaphthalene, creates a complex pattern of reactivity, allowing for selective functionalization and the synthesis of highly specific molecular architectures.

Current Academic Research Landscape and Trends in Naphthalene Functionalization

Modern organic synthesis is increasingly focused on the development of efficient and selective methods for the functionalization of aromatic compounds. For naphthalene derivatives, this includes a variety of approaches. Friedel-Crafts acylation, a classic method for introducing acyl groups, has been extensively studied on substituted naphthalenes like 2-methoxynaphthalene, a close analog of 2-ethoxynaphthalene. rsc.org Research in this area aims to control the regioselectivity of the acylation, which can be influenced by the solvent and reaction conditions. rsc.orgbas.bg

More recent trends involve the use of transition metal-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in creating complex 2,6-disubstituted naphthalenes for applications in materials science. researchgate.net Additionally, there is a growing interest in environmentally benign synthesis methods, such as performing reactions in aqueous micellar media, which has been explored for the halogenation of naphthols and their derivatives. scirp.org

While the broader class of substituted naphthalenes is a subject of active research, specific, detailed studies on this compound are not widely available in the public scientific literature. However, based on established principles of organic synthesis, a plausible synthetic route can be proposed. The chlorination of 2-ethoxynaphthalene would be a logical approach. Given that the ethoxy group is an activating, ortho-para directing group, chlorination would be expected to occur at positions 1, 3, 6, or 7. Achieving selective chlorination at the 6-position would likely require specific reaction conditions or a multi-step synthesis involving protecting groups or a directed synthesis strategy. Another potential route could be the ethoxylation of 2,6-dichloronaphthalene, where selective substitution of one chlorine atom would be the key challenge.

Due to the limited availability of specific research data for this compound, detailed experimental findings and data tables for this particular compound cannot be presented.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDIWQBVRILPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 Ethoxynaphthalene and Analogous Naphthalene Frameworks

Construction of the Naphthalene (B1677914) Core with Controlled Substitution

The ability to precisely control the placement of substituents on the naphthalene ring is a fundamental challenge in organic synthesis. Traditional methods often rely on electrophilic aromatic substitution, which can be difficult to control in terms of regioselectivity. nih.gov Modern synthetic strategies have focused on developing more sophisticated and selective approaches.

Metal-Catalyzed Annulation and Cycloaddition Approaches for Naphthalene Scaffolds

Transition metal-catalyzed reactions have become powerful tools for constructing substituted naphthalene frameworks. thieme-connect.com These methods often involve the formation of new rings through annulation or cycloaddition processes, providing high levels of control over the final substitution pattern.

Palladium catalysis is widely employed in naphthalene synthesis. thieme-connect.com For instance, palladium-catalyzed carboannulation of internal alkynes with o-allylaryl halides provides a route to polysubstituted naphthalenes. thieme-connect.com Another palladium-catalyzed approach involves the cocyclization of diyne esters and arynes to construct the naphthalene ring. frontiersin.org Nickel-catalyzed cyclization reactions have also been developed for the synthesis of arylnaphthalene lignan lactones, demonstrating the versatility of this metal in forming the naphthalene core. frontiersin.org

Gold and silver catalysts have also found application in the synthesis of naphthalene derivatives. Gold-catalyzed intramolecular cyclization of alkynyl esters is a notable method for forming arylnaphthalene lignan lactones. frontiersin.orgresearchgate.net Silver-catalyzed C-H functionalization of β-keto esters and aryl propiolates offers a regioselective pathway to 4-aryl substituted α-naphthols. frontiersin.org

A significant strategy in this area is the [4+2] cycloaddition (Diels-Alder reaction) of aryne intermediates with suitable dienes. rsc.orgrsc.org For example, 4-hydroxy-2-pyrones can react with a variety of arynes generated from o-silylaryl triflates to produce multisubstituted naphthalenes following decarboxylative aromatization. rsc.orgrsc.org This method is highly efficient and tolerates a wide range of functional groups on both the pyrone and the aryne precursor. rsc.orgrsc.org

| Catalyst/Metal | Reactants | Product Type | Reference |

| Palladium | Internal alkynes and o-allylaryl halides | Substituted naphthalenes | thieme-connect.com |

| Palladium | Diyne esters and arynes | Arylnaphthalene lignan lactones | frontiersin.org |

| Nickel | Oxazolidinone imides | Arylnaphthalene lignan lactones | frontiersin.org |

| Gold | Alkynyl esters | Arylnaphthalene lignan lactones | frontiersin.orgresearchgate.net |

| Silver | β-keto esters and aryl propiolates | 4-aryl substituted α-naphthols | frontiersin.org |

Lewis Acid-Catalyzed Transformations in Naphthalene Synthesis

Lewis acids play a crucial role in promoting various transformations that lead to the formation of naphthalene rings. thieme-connect.com They can activate substrates and facilitate cyclization and rearrangement reactions under mild conditions. acs.org

One prominent example is the Lewis acid-catalyzed rearrangement of vinylcyclopropenes. acs.org The choice of the Lewis acid catalyst, such as BF₃·OEt₂, can significantly influence the reaction's chemoselectivity, leading to the formation of either naphthalene or indene skeletons in good to high yields. acs.org This method involves the cleavage of a σ-bond in the vinylcyclopropene, followed by an intramolecular Friedel-Crafts reaction. acs.org

Lewis acids are also utilized in electrophilic cyclization reactions of alkynes to synthesize naphthalenes and 2-naphthols. nih.gov These reactions can proceed under mild conditions and offer good regioselectivity. Furthermore, Lewis acids like aluminum chloride are classic catalysts for Friedel-Crafts acylation reactions, which can be a key step in multi-step syntheses of substituted naphthalenes, such as the Haworth synthesis. quora.com In a patented process, Lewis acids including aluminum chloride, ferric chloride, and others are used to catalyze the direct carboxylation of naphthalene with carbon dioxide to produce 1-naphthoic acid. google.com

| Lewis Acid | Substrate Type | Reaction Type | Product | Reference |

| BF₃·OEt₂ | Vinylcyclopropenes | Rearrangement/Friedel-Crafts | Naphthalenes/Indenes | acs.org |

| Various | Arene-containing propargylic alcohols | Electrophilic Cyclization | Substituted naphthalenes | nih.gov |

| AlCl₃ | Benzene and succinic anhydride | Friedel-Crafts Acylation | 3-Benzoylpropionic acid | quora.com |

| AlCl₃, FeCl₃, etc. | Naphthalene and CO₂ | Carboxylation | 1-Naphthoic acid | google.com |

Electrochemical Methods for Functionalized Naphthalene Derivatives

Electrochemical synthesis is emerging as a sustainable and powerful alternative for the formation of C-C bonds and the functionalization of aromatic compounds. nih.gov These methods avoid the need for stoichiometric chemical oxidants, often generating only hydrogen as a byproduct. nih.gov

Anodic dehydrogenative sp²-coupling of naphthols represents a key electrochemical strategy. nih.gov This process can lead to the formation of novel polycyclic naphthalenone motifs through a solvent-controlled, highly diastereoselective cyclization. nih.gov The electrochemical behavior of core-substituted naphthalene diimides (NDIs) has also been investigated, demonstrating that the electronic properties of the naphthalene core can be tuned by chemical substitution. chalmers.seaalto.fi While not a direct ring-forming method, this highlights the utility of electrochemistry in modifying naphthalene scaffolds.

Electrochemical dehydrogenative homo- and cross-coupling of weakly activated naphthalenes provides a route to biaryl compounds. sciengine.com By carefully selecting the anode material, side reactions like electropolymerization can be suppressed, leading to high yields of the desired coupled products. sciengine.com This C(sp²)-H activation strategy is characterized by its atom and step economy. sciengine.com

Rearrangement and Cross-Dehydrogenative Coupling Strategies in Naphthalene Ring Formation

Molecular rearrangements and cross-dehydrogenative coupling (CDC) reactions offer innovative pathways to construct the naphthalene core. thieme-connect.com A notable rearrangement strategy involves the N-to-C transmutation of isoquinolines. nih.govresearchgate.net This method utilizes an inexpensive and commercially available phosphonium ylide to replace the nitrogen atom of the isoquinoline with a carbon atom, furnishing a wide range of substituted naphthalenes. nih.govresearchgate.net The mechanism involves ring-opening to a triene intermediate, followed by a 6π-electrocyclization and elimination. nih.govresearchgate.net

Another example of a rearrangement involves the steric strain between nitro and carboxylic acid groups in an 8-nitro-1-naphthoic acid derivative, which can unexpectedly disrupt the aromaticity of the naphthalene core under mild conditions, leading to a rearranged product. acs.org

Cross-dehydrogenative coupling reactions, often facilitated by transition metals or electrochemistry, enable the formation of C-C bonds by the formal removal of two hydrogen atoms. sciengine.com As mentioned in the previous section, electrochemical CDC of naphthalenes is a viable method for creating biaryl structures. sciengine.com Brønsted acid-catalyzed Minisci-type cross-dehydrogenative coupling of N-heteroaromatics and cyclic ethers has also been reported, showcasing a different facet of CDC chemistry. nih.gov

Regioselective Introduction of the Ethoxy Moiety into Naphthalene Systems

Once the substituted naphthalene core is established, the introduction of an ethoxy group at a specific position is a crucial subsequent step for synthesizing compounds like 2-Chloro-6-ethoxynaphthalene. The most common and direct method for this transformation is the O-alkylation of a corresponding naphthol precursor.

O-Alkylation Protocols of Naphthols and Precursors

The O-alkylation of naphthols is a fundamental and widely used reaction. The Williamson ether synthesis is a classic and reliable method, involving the deprotonation of the naphthol to form a naphthoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl bromide or diethyl sulfate. chemicalbook.comguidechem.com

Acid-catalyzed etherification is another common approach. For instance, 2-ethoxynaphthalene (B165321) can be synthesized by heating β-naphthol with ethanol in the presence of a strong acid like sulfuric acid. guidechem.comprepchem.com

Modern advancements have focused on developing milder and more selective alkylation conditions. For example, β-zeolite has been used as an environmentally benign and reusable catalyst for the regioselective alkylation of naphthols with alcohols in a continuous flow system. researchgate.netcitedrive.com While this often leads to C-alkylation via a Friedel-Crafts type mechanism, the principles can be adapted for O-alkylation under different conditions. The regioselectivity of reactions on naphthols can be controlled by various factors, including the choice of solvent and catalyst. acs.org For instance, in the Friedel-Crafts reaction of 1-naphthols, ortho-selective alkylation can be achieved in toluene, while para-selective alkylation occurs in acetonitrile. acs.org

| Reagents | Product | Reaction Conditions | Reference |

| β-naphthol, ethanol, sulfuric acid | 2-Ethoxynaphthalene | Heating | guidechem.comprepchem.com |

| β-naphtholsodium, diethylsulfate | 2-Ethoxynaphthalene | Weak aqueous base | chemicalbook.comguidechem.com |

| β-naphtholsodium, ethyl bromide | 2-Ethoxynaphthalene | - | chemicalbook.com |

| α- and β-naphthols, benzylic alcohols, β-zeolite | Alkylated naphthols | Continuous flow | researchgate.netcitedrive.com |

Controlled Halogenation Procedures on the Naphthalene Ring System

The regioselective introduction of a chlorine atom onto the naphthalene ring is a critical step in synthesizing this compound. This section reviews the mechanisms of electrophilic halogenation and explores modern, environmentally benign methods.

Electrophilic aromatic substitution is the most common method for halogenating naphthalene. wordpress.comwikipedia.org The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the naphthalene ring and the reaction conditions. researchgate.net In electrophilic halogenation, the attacking electrophile (e.g., Cl+) is generated in situ, often with the aid of a Lewis acid catalyst. wikipedia.orgdocbrown.info

For naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). wordpress.comyoutube.com This preference is due to the greater stabilization of the carbocation intermediate (arenium ion) formed during α-attack, which has more resonance structures that preserve the aromaticity of one of the rings. wordpress.com However, the presence of directing groups can alter this selectivity. researchgate.net For instance, an electron-donating group like an ethoxy group at the 6-position would activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.

Traditional halogenation methods often employ stoichiometric amounts of halogens and strong Lewis acids, which can be hazardous and generate significant waste. researchgate.net Modern research focuses on developing catalytic and more environmentally friendly alternatives. researchgate.net

One promising green approach involves the in situ generation of the active halogen species using hydrogen peroxide and an alkali metal halide in an aqueous micellar medium. scirp.org This method is clean, safe, and has been shown to be efficient for the halogenation of naphthols. scirp.org Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC) facilitate the reaction in water. scirp.org

Visible-light-induced photocatalysis is another emerging green method for halogenation. mdpi.com This technique avoids the use of harsh reagents and can provide high yields and selectivity under mild conditions. mdpi.com Metal-organic frameworks (MOFs) are also being explored as recyclable, heterogeneous catalysts for the halogenation of aromatic compounds, offering a more sustainable alternative to traditional homogeneous catalysts. researchgate.net

| Environmentally Benign Halogenation Method | Catalyst/Reagents | Advantages |

| Aqueous Micellar Halogenation | H₂O₂ / Alkali metal halide / Cationic surfactant (e.g., CTAB) scirp.org | Uses water as a solvent, in situ generation of halogen, safe, and clean. scirp.org |

| Visible-Light Photocatalysis | Photocatalyst / Halogen source mdpi.com | Mild reaction conditions, high selectivity, avoids harsh reagents. mdpi.com |

| Metal-Organic Framework (MOF) Catalysis | Heterogeneous MOF catalyst researchgate.net | Recyclable catalyst, environmentally friendly synthesis. researchgate.net |

| Indole-Catalyzed Halogenation | Indole catalyst / N-halosuccinimide rsc.org | Position-selective, mild conditions. rsc.org |

Organometallic chemistry offers powerful tools for the regioselective functionalization of aromatic rings. Palladium-catalyzed C-H activation has emerged as a versatile strategy for the direct halogenation of naphthalenes. researchgate.net By using a directing group, it is possible to achieve high regioselectivity that may not be accessible through classical electrophilic substitution. For example, a carbonyl group at the C1 position of a naphthalene can direct halogenation to the C8 position. researchgate.net The regioselectivity can sometimes be switched to a different position, such as C2, by modifying the reaction conditions, for instance, by forming an imine intermediate. researchgate.net

These methods provide a high degree of control over the position of halogenation, which is crucial for the synthesis of complex, polysubstituted naphthalenes. researchgate.net The ability to selectively introduce a halogen atom at a specific position on the naphthalene ring is a key advantage of these organometallic strategies.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through either convergent or divergent strategies.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. For this compound, this could involve the synthesis of a 6-ethoxynaphthalene precursor and a separate chlorinating agent or a chlorinated naphthalene precursor that is subsequently etherified.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of this compound, a suitable starting material like 2,6-dihydroxynaphthalene could be selectively mono-etherified to give 6-ethoxynaphthalen-2-ol, which is then chlorinated. Alternatively, the dihydroxynaphthalene could be first chlorinated and then selectively etherified. The choice of pathway would depend on the relative ease of controlling the regioselectivity of each step.

Modern synthetic strategies, such as the nitrogen-to-carbon transmutation of isoquinolines, offer novel and regioselective routes to substituted naphthalenes, which could be adapted for a divergent approach to a range of naphthalene derivatives, including this compound. nih.gov

Mechanistic Organic Chemistry and Reactivity of 2 Chloro 6 Ethoxynaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene. The presence of two substituents, an activating ethoxy group (-OEt) and a deactivating chloro group (-Cl), further modifies this reactivity and controls the position of substitution.

In 2-Chloro-6-ethoxynaphthalene, the powerful activating effect of the ethoxy group at position 6 is the dominant directing influence. It strongly activates the alpha-positions (C5 and C7) and the beta-position (C8 are already substituted). The chloro group at position 2 directs to its ortho-positions (C1 and C3). The most favored positions for electrophilic attack are those activated by the ethoxy group and not significantly deactivated by the chloro group. Therefore, substitution is most likely to occur at the C1, C5, and C7 positions. For instance, in the Friedel-Crafts acylation of the analogous 2-methoxynaphthalene, substitution occurs predominantly at the 6-position when directed by a methoxy (B1213986) group at C2. orgsyn.orggoogle.com By analogy, for this compound, the C5 and C7 positions are highly activated by the C6-ethoxy group. However, the C1 position is ortho to the chloro group and meta to the ethoxy group, making it another potential, albeit likely less favored, site of reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-6-ethoxy-1-nitronaphthalene and/or 2-Chloro-6-ethoxy-5-nitronaphthalene |

| Halogenation | Br₂ / FeBr₃ | 2-Chloro-5-bromo-6-ethoxynaphthalene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(2-Chloro-6-ethoxynaphthalen-5-yl)ethan-1-one |

Nucleophilic Aromatic Substitution Reactions Involving the Chloro Group

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack.

In this compound, the chloro group is the leaving group. However, the naphthalene ring is substituted with an electron-donating ethoxy group, which increases electron density on the ring system. This electronic configuration disfavors the formation of the anionic Meisenheimer intermediate, making the compound generally unreactive towards traditional SNAr reactions under standard conditions. masterorganicchemistry.com Reactions with common nucleophiles like sodium methoxide (B1231860) or amines would not be expected to proceed readily without catalysis. Forcing conditions, such as high temperatures and pressures with very strong nucleophiles, might induce a reaction, but such transformations are often low-yielding and lack selectivity.

Radical Reactions and Related Chemical Processes

Radical reactions involving this compound would primarily center on the homolytic cleavage of the carbon-chlorine bond. The C(sp²)–Cl bond is relatively strong, but it can be cleaved under specific conditions, such as exposure to UV radiation or the use of radical initiators at high temperatures. This homolytic cleavage would generate a naphthalenyl radical and a chlorine radical.

Once formed, the 6-ethoxynaphthalen-2-yl radical could participate in various radical chain reactions, including:

Hydrogen abstraction: Reacting with a hydrogen-donor solvent to form 2-ethoxynaphthalene (B165321).

Addition to double bonds: Initiating polymerization or undergoing addition reactions with alkenes.

Coupling: Dimerizing with another radical species.

These reactions are generally less controlled than ionic or metal-catalyzed processes and may lead to a mixture of products.

Metal-Catalyzed Cross-Coupling Reactions for Functional Group Interconversion

The chloro group of this compound serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have enabled their efficient use. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgyonedalabs.com This is a versatile method for synthesizing biaryl compounds or attaching alkyl or vinyl groups to the naphthalene core. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to yield the product. libretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a dual catalyst system of palladium and copper(I). wikipedia.org The reaction is invaluable for the synthesis of arylalkynes, which are important precursors for more complex molecules and materials.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, creating a new carbon-carbon bond at an sp²-hybridized carbon. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. This provides a direct route to N-arylated naphthalenes, which are common motifs in pharmaceuticals and materials science.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos, Base (e.g., K₃PO₄) | 2-Aryl-6-ethoxynaphthalene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI, Base (e.g., NEt₃) | 2-(Phenylethynyl)-6-ethoxynaphthalene |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃, Base (e.g., NEt₃) | 2-((E)-2-Phenylvinyl)-6-ethoxynaphthalene |

Transformations and Stability of the Ethoxy Group

The ethoxy group is an ether linkage and is generally stable under neutral, basic, and mild acidic conditions. Its primary reactivity involves cleavage under forcing acidic conditions.

Ether Cleavage: Treatment of this compound with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures will cleave the C-O bond. The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A halide ion then acts as a nucleophile, attacking the ethyl group in an Sₙ2 reaction to produce ethyl halide and 6-chloro-2-naphthol. The aryl C-O bond is not cleaved because the sp²-hybridized carbon is resistant to nucleophilic attack.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers, often under milder conditions than protic acids. researchgate.net The reaction involves coordination of the BBr₃ to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group.

Rearrangements of the ethoxy group on the naphthalene ring are not common reactions under typical synthetic conditions.

Reactions at the Halogenated Position

Beyond substitution and coupling reactions, the chloro group can be removed or transformed through reduction.

Reduction (Dehalogenation): The carbon-chlorine bond can be reductively cleaved to a carbon-hydrogen bond. A common method for this transformation is catalytic hydrogenation. This involves reacting this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base such as sodium acetate (B1210297) to neutralize the HCl byproduct. This reaction effectively converts the starting material into 2-ethoxynaphthalene. This type of dehalogenation is a known process in the synthesis of related compounds like Naproxen, where a halogenated intermediate is hydrogenated to remove the halogen.

Oxidation at the halogenated carbon is not a typical reaction for aryl halides. Under harsh oxidative conditions, degradation of the aromatic ring is more likely to occur.

Chemical Derivatization and Further Functionalization of 2 Chloro 6 Ethoxynaphthalene

Design and Synthesis of Novel Naphthalene-Based Structures from 2-Chloro-6-ethoxynaphthalene as a Building Block

No specific examples of novel naphthalene-based structures synthesized directly from this compound were found in the searched scientific literature. Research on the use of this specific molecule as a foundational building block for more complex structures appears to be limited or not publicly documented.

Site-Selective Functionalization Directed by the Ethoxy Group

The ethoxy group at the 6-position is an electron-donating group, which would typically direct electrophilic aromatic substitution to the ortho and para positions. For this compound, this would correspond to positions 5 and 7. However, no specific studies demonstrating this directing effect through experimental functionalization of this compound have been identified.

Synthetic Strategies Employing the Chloro Group for Further Substitution

The chloro group at the 2-position of the naphthalene (B1677914) ring serves as a potential site for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, which are common methods for forming carbon-carbon and carbon-heteroatom bonds. Despite the theoretical applicability of these reactions, no published examples specifically utilizing this compound as the substrate were found. Therefore, no data on reaction conditions, catalysts, or yields for such transformations can be provided.

Exploration of Multifunctional Naphthalene Scaffolds and their Chemical Transformations

Given the absence of primary research on the derivatization of this compound, there is no available information on the synthesis or subsequent chemical transformations of multifunctional naphthalene scaffolds derived from this specific compound.

Inability to Generate Article Due to Lack of Specific Data

Following a comprehensive and exhaustive search of publicly available scientific databases, scholarly articles, and chemical repositories, it has been determined that the specific experimental data required to generate the requested article on "this compound" is not available. The user's instructions demand a detailed analysis based on advanced spectroscopic and structural characterization techniques, including specific data for NMR, Vibrational Spectroscopy, High-Resolution Mass Spectrometry, and Single-Crystal X-ray Diffraction, focusing solely on this compound.

The performed searches did not yield any published ¹H NMR, ¹³C NMR, 2D NMR, Infrared, Raman, HRMS, or single-crystal X-ray diffraction data for the specific molecule of this compound. While information is available for analogous compounds such as 2-ethoxynaphthalene (B165321), 2-chloronaphthalene, and other naphthalene derivatives, the strict constraint to focus solely on this compound and not introduce information outside the explicit scope prevents the use of this related data for predictive analysis or comparison.

Generating an article that adheres to the provided detailed outline would necessitate access to these specific research findings. Without this foundational data, the creation of a scientifically accurate and informative article as per the user's explicit and strict requirements is not possible. To proceed would require fabricating data, which is a violation of core scientific and ethical principles.

Therefore, the request to generate an English article with the specified structure and content on this compound cannot be fulfilled at this time.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Ethoxynaphthalene and Its Analogues

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Crystal Packing Analysis and Unit Cell Parameters

The determination of the crystal structure of 2-Chloro-6-ethoxynaphthalene through single-crystal X-ray diffraction is a prerequisite for a thorough analysis of its solid-state architecture. This technique provides precise information about the spatial arrangement of atoms within a crystalline lattice, defined by the unit cell parameters (a, b, c, α, β, γ) and the space group.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related substituted naphthalenes can provide valuable insights into the expected packing motifs. For instance, studies on various 2,6-disubstituted naphthalenes have revealed a propensity for herringbone or layered packing structures. The precise nature of the substituents plays a critical role in directing the final crystal architecture.

A hypothetical data table for the unit cell parameters of this compound, based on what would be determined from X-ray crystallography, is presented below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Monoclinic | P2₁/c | Data not available | Data not available | Data not available | 90 | Data not available | 90 | 4 |

| Orthorhombic | Pbca | Data not available | Data not available | Data not available | 90 | 90 | 90 | 8 |

| Triclinic | P-1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | 2 |

| Note: This table represents the type of data that would be obtained from experimental analysis. The values are currently unavailable in public databases. |

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking, C-H...O Interactions)

The crystal packing of this compound is stabilized by a network of non-covalent interactions. These weak forces, though individually modest, collectively determine the supramolecular assembly and influence the material's properties.

π-π Stacking: The planar aromatic naphthalene (B1677914) core is highly susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent molecules. In the solid state, this compound molecules would likely arrange in a parallel-displaced or T-shaped fashion to optimize these interactions. The ethoxy and chloro substituents would influence the offset and distance between the stacked naphthalene rings.

C-H...O Interactions: The ethoxy group provides a hydrogen bond acceptor (the oxygen atom) and several C-H donors (from the ethyl group and the naphthalene ring). These weak C-H...O hydrogen bonds can play a significant role in dictating the three-dimensional arrangement of molecules, often forming intricate networks that contribute to the stability of the crystal lattice.

The interplay of these various non-covalent interactions would create a complex and unique supramolecular architecture for this compound.

Conformational Analysis and Bond Geometry in the Crystalline State

The conformation of the this compound molecule in the crystalline state provides insight into the influence of the crystal packing forces on the molecular geometry. Of particular interest is the orientation of the ethoxy group relative to the naphthalene plane.

The torsion angle defined by the C(7)-C(6)-O-C(ethyl) atoms would reveal whether the ethoxy group is coplanar with the naphthalene ring or twisted out of the plane. Crystal packing forces can often lead to a conformation that is slightly different from the lowest energy conformation in the gas phase.

Furthermore, a detailed analysis of the bond lengths and angles within the molecule, as determined by X-ray crystallography, can reveal subtle distortions from ideal geometries. For instance, the C-Cl bond length and the bond angles around the substituted carbon atoms (C2 and C6) may be influenced by the electronic effects of the substituents and their involvement in non-covalent interactions.

A representative data table of selected bond lengths and angles is provided below to illustrate the type of information that would be obtained from a crystallographic study.

| Bond/Angle | Expected Value (Å/°) |

| C-Cl | Data not available |

| C-O | Data not available |

| O-C(ethyl) | Data not available |

| C(ethyl)-C(methyl) | Data not available |

| C(7)-C(6)-O | Data not available |

| C(6)-O-C(ethyl) | Data not available |

| C(1)-C(2)-Cl | Data not available |

| C(3)-C(2)-Cl | Data not available |

| Note: This table illustrates the parameters that would be determined from a crystal structure analysis. Specific values are not available. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Ethoxynaphthalene

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of 2-Chloro-6-ethoxynaphthalene would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information about its electronic properties and energetics could be derived.

Key parameters that would be calculated include the total energy, enthalpy, and Gibbs free energy of the molecule. These values are fundamental for assessing its thermodynamic stability. Furthermore, DFT calculations would yield the distribution of electron density, which is crucial for understanding the molecule's polarity and electrostatic potential. This would highlight the electron-rich and electron-poor regions of the molecule, offering clues about its intermolecular interactions and reactivity. The effects of the chloro and ethoxy substituents on the naphthalene (B1677914) ring's electronic properties would be a central point of analysis.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| Total Energy | Data not available | Hartrees |

| Enthalpy | Data not available | Hartrees |

| Gibbs Free Energy | Data not available | Hartrees |

Molecular Orbital Theory and Frontier Molecular Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. A key application of MO theory in predicting chemical reactivity is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO's energy reflects the molecule's capacity to accept electrons, signifying its electrophilic character. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For this compound, this analysis would reveal how the chloro and ethoxy groups modulate the electronic properties and reactivity of the naphthalene core.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy | Unit |

|---|---|---|

| HOMO | Data not available | eV |

| LUMO | Data not available | eV |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants to products.

The energy barrier of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of study would be invaluable for understanding, for example, the regioselectivity of electrophilic aromatic substitution on the this compound ring system or the mechanisms of its synthesis and degradation. Without experimental or computational studies, the specifics of these reaction pathways remain speculative.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its Infrared (IR) vibrational frequencies.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. In the absence of experimental spectra, theoretical predictions can provide a valuable reference. The calculations would detail the specific chemical environments of each proton and carbon atom, leading to a predicted NMR spectrum. Similarly, the calculation of vibrational modes would generate a theoretical IR spectrum, indicating the frequencies at which the molecule absorbs infrared radiation, corresponding to specific bond stretches, bends, and other vibrations.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Hypothetical Predicted Values |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Data not available |

| ¹³C NMR | Chemical Shifts (ppm) | Data not available |

Theoretical Analysis of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in determining the solid-state structure and properties of molecular crystals. A theoretical analysis of these interactions in this compound would provide insight into its crystal packing and potential for forming supramolecular assemblies.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. Such studies would elucidate how the chlorine and ethoxy substituents influence the way the molecules interact with each other in the solid state, which in turn affects physical properties like melting point and solubility. The potential for halogen bonding involving the chlorine atom would be of particular interest in such an analysis.

Q & A

Q. What are the recommended spectroscopic methods for confirming the structural integrity of 2-chloro-6-ethoxynaphthalene during synthesis?

To validate the structure of this compound, use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, electron ionization (EI) can confirm the molecular ion peak (e.g., m/z corresponding to C₁₂H₁₁ClO). For NMR, analyze <sup>1</sup>H and <sup>13</sup>C spectra to resolve aromatic protons (δ 6.8–8.5 ppm) and substituent effects (ethoxy group: δ 1.3–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂). Cross-reference data with standards like 2-chloronaphthalene or similar analogs to resolve ambiguities .

Q. How should researchers design toxicity studies for this compound to minimize bias?

Adopt the Risk of Bias (RoB) framework outlined in toxicological profiles:

- Randomization : Ensure dose/exposure levels are randomized across study groups.

- Allocation concealment : Mask group assignments to prevent selection bias.

- Outcome reporting : Predefine and report all measured endpoints (e.g., histopathology, biomarkers).

Studies with "High Initial Confidence" require affirmative responses to all four RoB questions . Use controlled exposure models in animals or in vitro systems, prioritizing OECD/EPA guidelines for reproducibility.

Q. What chromatographic techniques are optimal for detecting trace impurities in this compound?

Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) for separating chlorinated byproducts. Pair with GC-MS for volatile impurities. Validate methods using environmental analysis standards (e.g., 2-chloronaphthalene, CAS 91-58-7) and ensure a detection limit ≤1 ppm. Calibrate with certified reference materials to avoid false positives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for photochemical applications?

Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model frontier molecular orbitals (HOMO/LUMO) and excitation energies. Compare results to experimental UV-Vis spectra. Gradient corrections (e.g., Lee-Yang-Parr correlation) improve accuracy for aromatic systems . Validate predictions with time-dependent DFT (TD-DFT) and benchmark against naphthalene derivatives with known photolytic behavior .

Q. What experimental strategies resolve contradictions in reported toxicity data for chlorinated naphthalenes?

Apply systematic review protocols :

- Meta-analysis : Pool data from studies with "Moderate" or "High Initial Confidence" .

- Dose-response alignment : Normalize exposure metrics (e.g., mg/kg/day) across species.

- Mechanistic studies : Use RNA/DNA sequencing to identify gene expression changes (e.g., CYP450 activation) .

Address outliers by re-evaluating methodologies (e.g., solvent choice in in vitro assays) .

Q. How can reaction conditions be optimized for regioselective ethoxylation of chlorinated naphthalenes?

- Catalytic screening : Test palladium/copper catalysts for Ullmann-type coupling.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Kinetic monitoring : Track reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are used).

Compare yields and selectivity to computational models predicting activation energies for competing pathways .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput screening, employ machine learning (random forests) to identify structural alerts linked to toxicity . Validate models with external datasets from public repositories (e.g., EPA’s CompTox) .

Methodological Considerations

- Spectral databases : Cross-validate NMR/MS data with NIST Chemistry WebBook .

- Ethical compliance : Follow institutional guidelines for animal/human studies, including ethical review board approvals .

- Data transparency : Archive raw datasets in repositories like Figshare or Zenodo to facilitate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.